molecular formula C8H10N2O B3178498 4-(Dimethylamino)picolinaldehyde CAS No. 59886-58-7

4-(Dimethylamino)picolinaldehyde

Cat. No. B3178498
CAS RN: 59886-58-7
M. Wt: 150.18 g/mol
InChI Key: NPBXBYZPUPHVCV-UHFFFAOYSA-N
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Description

4-(Dimethylamino)picolinaldehyde is a chemical compound with the CAS Number: 59886-58-7 and a molecular weight of 150.18 . It is typically stored in an inert atmosphere, under -20C .


Molecular Structure Analysis

The linear formula for 4-(Dimethylamino)picolinaldehyde is C8H10N2O . More detailed structural information may be available in specific databases or scientific literature.


Chemical Reactions Analysis

4-(Dimethylamino)pyridine (DMAP) and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .

It is typically stored in an inert atmosphere, under -20C, and its physical form can be solid, semi-solid, lump, or liquid .

Scientific Research Applications

Chemoselective N-oxidation

4-(Dimethylamino)picolinaldehyde demonstrates significant potential in chemoselective N-oxidation processes. Dyker and Hoelzer (1999) explored its N-oxidation with dimethyldioxirane, yielding notably selective results. Especially, the N-oxides of 3− and 4-picolinaldehyde were isolated with high efficiency. This research highlights the compound's utility in selective oxidation reactions, a crucial aspect in various chemical synthesis pathways (Dyker & Hoelzer, 1999).

Spectrophotometric Reagent

Ariza, Pavón, and Pino (1976) investigated picolinaldehyde 4-phenyl-3-thiosemicarbazone, a derivative of 4-(Dimethylamino)picolinaldehyde, for its application as a spectrophotometric reagent. This compound reacts with various ions, forming colored complexes, notably with cobalt(II), which can be used for spectrophotometric determination in the presence of iron. This highlights its potential as a selective reagent in analytical chemistry, particularly in steel analysis (Ariza, Pavón, & Pino, 1976).

Structural Studies in Chemistry

Najafi, Amini, and Ng (2012) conducted a study involving 4-(Dimethylamino)pyridine and picolinic acid, related to 4-(Dimethylamino)picolinaldehyde, to form various salts with interesting structural properties. This research contributes to understanding the complex interactions and geometries in coordination chemistry, which are essential for designing new materials and catalysts (Najafi, Amini, & Ng, 2012).

Synthesis and Characterization

Studies have also been conducted on synthesizing and characterizing compounds related to 4-(Dimethylamino)picolinaldehyde. For instance, the synthesis and characterization of thiobenzamides and derivatives by Agnimonhan et al. (2012) provide insights into the methodologies and properties of these compounds, which can be applied in various chemical processes (Agnimonhan et al., 2012).

Crystal Growth and Physical Properties

The research on the crystal growth and physical properties of related compounds, such as the study by Jebin et al. (2016), offers valuable insights into the material science aspects of these chemicals. Understanding these properties is crucial for their application in various fields like optics and electronics (Jebin et al., 2016).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .

properties

IUPAC Name

4-(dimethylamino)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBXBYZPUPHVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MO Radwan, HI Ciftci, TFS Ali, DE Ellakwa, R Koga… - Molecules, 2019 - mdpi.com
S-trityl-l-cysteine (STLC) is a well-recognized lead compound known for its anticancer activity owing to its potent inhibitory effect on human mitotic kinesin Eg5. STLC contains two free …
Number of citations: 22 www.mdpi.com
R López-Rodríguez, A Ros, R Fernandez… - The Journal of …, 2012 - ACS Publications
A mild procedure for the Ir(III)-catalyzed nitrogen-directed ortho borylation of aromatic N,N-dialkylhydrazones using pinacolborane as the boron source has been developed. The …
Number of citations: 37 pubs.acs.org
MO Radwan, HI Ciftci, TFS Ali, R Koga… - Bioorganic & Medicinal …, 2020 - Elsevier
Sirtuin proteins are a highly conserved class of nicotinamide adenine dinucleotide (NAD + )-dependent lysine deacylases. The pleiotropic human isoform 2 of Sirtuins (SIRT2) has been …
Number of citations: 13 www.sciencedirect.com
TFS Ali, K Iwamaru, HI Ciftci, R Koga… - Bioorganic & Medicinal …, 2015 - Elsevier
Previously we have reported a metal chelating histidine–pyridine–histidine system possessing a trityl group on the histidine imidazole, namely HPH-2Trt, which induces apoptosis in …
Number of citations: 22 www.sciencedirect.com
MO Radwan, R Koga, T Hida, T Ejima… - Bioorganic & Medicinal …, 2019 - Elsevier
Zinc fingers have rarely been regarded as drug targets. On the contrary, the zinc-binding site of enzymes has often been considered a target of inhibitors. We previously developed a …
Number of citations: 17 www.sciencedirect.com
P Comba, M Morgen, H Wadepohl - Inorganic chemistry, 2013 - ACS Publications
Bispidines (3,7-diazabicyclo[3.3.1]nonanes) as very rigid and highly preorganized ligands find broad application in the field of coordination chemistry, and the redox potentials of their …
Number of citations: 61 pubs.acs.org
C Lu, B Htan, S Fu, C Ma, Q Gan - Tetrahedron, 2019 - Elsevier
In this work, the substituent effects on hydrogen bonding in one kind of hydrazone-based switch are revealed. The E/Z isomerization ratios of these hydrazones and their intramolecular …
Number of citations: 5 www.sciencedirect.com

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